5-(Methylsulfamoyl)pyridine-2-carboxamide
Description
Contextualization within Relevant Chemical Spaces and Research Domains
5-(Methylsulfamoyl)pyridine-2-carboxamide belongs to the family of pyridine (B92270) carboxamides, a class of compounds extensively explored in medicinal chemistry. The pyridine ring, a fundamental heterocyclic scaffold, is a common feature in numerous pharmaceuticals due to its ability to engage in various biological interactions. The addition of a carboxamide group at the 2-position and a methylsulfamoyl group at the 5-position creates a molecule with specific electronic and steric properties that are of interest in drug design.
The primary research domain for this compound and its close analogs is in the discovery of novel therapeutic agents, particularly in oncology and infectious diseases. Pyridine carboxamide derivatives have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.gov For instance, derivatives of pyridine-2-carboxamide have been explored as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. nih.gov Furthermore, the broader class of pyridine carboxamides has shown promise as antifungal agents, with some derivatives acting as succinate (B1194679) dehydrogenase inhibitors.
The sulfamoyl group, in particular, is a well-established pharmacophore in medicinal chemistry, often used to improve the physicochemical properties of a molecule, such as solubility and cell permeability, and to introduce key hydrogen bonding interactions with biological targets.
Rationale for Fundamental Academic Investigation of this compound
The fundamental academic investigation of this compound is primarily driven by its potential as a scaffold or building block for the synthesis of more complex molecules with desired biological activities. The rationale for its use in research can be summarized as follows:
Scaffold for Library Synthesis: Its structure provides a versatile platform for combinatorial chemistry, allowing researchers to generate libraries of related compounds by modifying the carboxamide or sulfamoyl moieties. This approach is central to modern drug discovery efforts.
Fragment-Based Drug Design: The molecule can be considered a "fragment" that can be linked with other chemical fragments to design larger, more potent drug candidates. The pyridine and sulfamoyl groups offer specific interaction points that can be exploited in targeting protein binding sites.
Investigation of Structure-Activity Relationships (SAR): By incorporating this specific building block into a series of potential drug molecules, researchers can systematically study how the this compound moiety influences the biological activity and pharmacokinetic properties of the final compounds. This is a fundamental aspect of medicinal chemistry research. researchgate.net
Historical Trajectory and Initial Research Findings Concerning this compound
Detailed historical information and specific initial research findings focused solely on this compound are not extensively documented in publicly available scientific literature. Its emergence is likely linked to the broader and more recent exploration of functionalized pyridine carboxamides in drug discovery programs.
The compound is commercially available from various chemical suppliers, indicating its utility as a building block for chemical synthesis. The initial interest in this and similar compounds likely arose from the continued search for novel chemical entities with therapeutic potential, particularly as enzyme inhibitors. The synthesis and characterization of various pyridine, sulfonamide, and carboxamide derivatives are ongoing areas of research, with new compounds being regularly reported. researchgate.netekb.eg
While specific, detailed research findings on the biological activity or physical properties of this compound itself are scarce, the extensive research on related pyridine carboxamide derivatives provides a strong indication of the research context in which it is utilized. nih.gov
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1864977-18-3 |
| Molecular Formula | C₇H₉N₃O₃S |
| Molecular Weight | 215.23 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O3S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
5-(methylsulfamoyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O3S/c1-9-14(12,13)5-2-3-6(7(8)11)10-4-5/h2-4,9H,1H3,(H2,8,11) |
InChI Key |
NJUKFNUWMPGSTN-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(C=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Methylsulfamoyl Pyridine 2 Carboxamide
Established Synthetic Pathways for 5-(Methylsulfamoyl)pyridine-2-carboxamide
The construction of the this compound core typically involves a convergent synthesis strategy, wherein the substituted pyridine (B92270) ring is first assembled, followed by the introduction and modification of the carboxamide and sulfamoyl functionalities. A common and established route commences with a pre-functionalized pyridine derivative, often a 5-aminopyridine compound, which serves as a versatile intermediate.
A plausible and frequently utilized pathway is initiated from 5-aminopicolinamide. This precursor undergoes a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into a wide array of functionalities. In this sequence, the amino group of 5-aminopicolinamide is first diazotized using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid, to form a diazonium salt intermediate. This highly reactive species is then subjected to a copper-catalyzed reaction with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to generate the corresponding pyridine-5-sulfonyl chloride. nih.govorganic-chemistry.orgresearchgate.net This method provides a reliable means to introduce the sulfonyl chloride moiety onto the pyridine ring. nih.govorganic-chemistry.org
The resulting 5-(chlorosulfonyl)pyridine-2-carboxamide is then reacted with methylamine in the presence of a base to yield the target compound, this compound. This nucleophilic substitution reaction at the sulfonyl chloride is generally efficient and proceeds under mild conditions.
An alternative, though less direct, approach could involve starting with 5-bromopicolinic acid. The bromo-substituent can be displaced by a sulfite group, followed by chlorination to the sulfonyl chloride and subsequent amination with methylamine. The carboxamide can be formed from the picolinic acid at a suitable stage in the synthesis, typically through activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents) followed by reaction with ammonia.
| Intermediate/Reagent | Role in Synthesis | Relevant Reaction |
|---|---|---|
| 5-Aminopicolinamide | Starting material | Diazotization |
| Sodium Nitrite/Acid | Diazotizing agents | Formation of diazonium salt |
| DABSO (or other SO₂ surrogate) and Copper Catalyst | Source of sulfonyl group | Sandmeyer-type chlorosulfonylation |
| 5-(Chlorosulfonyl)pyridine-2-carboxamide | Key intermediate | Nucleophilic substitution |
| Methylamine | Source of the N-methyl group | Formation of the methylsulfamoyl moiety |
| Picolinic Acid Derivatives | Alternative starting materials | Amidation reactions |
Advanced and Novel Synthetic Approaches to this compound Analogues
In recent years, the field of organic synthesis has witnessed a paradigm shift towards more efficient and atom-economical methods, with a particular focus on direct C-H bond functionalization. nih.govacs.orgmdpi.com These advanced strategies offer the potential to streamline the synthesis of complex molecules like this compound analogues by avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto pyridine rings. beilstein-journals.org For the synthesis of analogues of this compound, a late-stage C-H functionalization approach could be envisioned. For instance, a pyridine-2-carboxamide core could be subjected to a regioselective C-H sulfonylation at the 5-position. While direct C-H sulfonamidation is still a developing area, related C-H amination and other functionalizations have been successfully demonstrated on pyridine scaffolds.
Another novel approach involves the use of photoredox catalysis, which utilizes visible light to initiate radical-mediated transformations under mild conditions. This could potentially enable new pathways for the introduction of the sulfamoyl group or other functionalities onto the pyridine ring.
Strategies for Chemical Modification and Functionalization of the this compound Core
To explore the chemical space around the this compound scaffold and to develop structure-activity relationships for various biological targets, extensive efforts have been dedicated to its chemical modification. These modifications can be broadly categorized based on the region of the molecule being altered: the pyridine ring, the sulfamoyl moiety, and the carboxamide group.
Pyridine Ring Substituent Modifications
The pyridine ring offers multiple positions for the introduction of additional substituents to modulate the electronic and steric properties of the molecule. Standard electrophilic and nucleophilic aromatic substitution reactions can be employed, depending on the nature of the existing substituents and the desired modification. For instance, nitration or halogenation of the pyridine ring can provide handles for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or alkyl groups.
Sulfamoyl Moiety Alterations
The sulfamoyl group provides a rich site for chemical derivatization. The nitrogen atom of the sulfamoyl group can be further alkylated or arylated to generate a library of N-substituted analogues. These modifications can significantly impact the hydrogen bonding capacity and lipophilicity of the molecule. A variety of alkyl and aryl halides can be reacted with the parent sulfamoyl group under basic conditions to achieve this transformation.
| Modification Type | Reagents and Conditions | Potential Impact on Properties |
|---|---|---|
| N-Alkylation | Alkyl halides, base (e.g., NaH, K₂CO₃) | Increased lipophilicity, altered hydrogen bonding |
| N-Arylation | Aryl halides, catalyst (e.g., Cu, Pd), base | Introduction of steric bulk, potential for π-stacking interactions |
| N-Acylation | Acyl chlorides, base | Introduction of an amide linkage, altered electronic properties |
Carboxamide Group Derivatizations
The carboxamide group at the 2-position is another key site for modification. The amide nitrogen can be alkylated or arylated, similar to the sulfamoyl nitrogen, to introduce further diversity. thermofisher.com Additionally, the amide itself can be hydrolyzed back to the carboxylic acid, which can then be coupled with a wide range of amines to generate a diverse library of new carboxamide analogues. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed for this purpose. thermofisher.com
Stereoselective Synthesis and Chiral Resolution Techniques Applied to this compound
The introduction of stereocenters into the this compound scaffold can lead to enantiomers with distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer in excess. This can be achieved by employing chiral starting materials, chiral catalysts, or chiral auxiliaries.
For instance, if a chiral amine is used in the final amidation step to form a modified carboxamide, a diastereomeric mixture may be formed which can then be separated by chromatography. Alternatively, asymmetric synthesis methodologies can be employed earlier in the synthetic sequence. For example, a chiral directing group could be used to control the stereochemistry of a C-H functionalization reaction on the pyridine ring.
Chiral resolution is another important technique for obtaining enantiomerically pure compounds. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Chiral chromatography, using a chiral stationary phase, is also a powerful method for the separation of enantiomers on both analytical and preparative scales. The synthesis of chiral macrocyclic or linear pyridine carboxamides has been reported, demonstrating the feasibility of introducing and controlling stereochemistry in this class of compounds. nih.govresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methylsulfamoyl Pyridine 2 Carboxamide Analogues
Identification of Key Pharmacophoric Elements within the 5-(Methylsulfamoyl)pyridine-2-carboxamide Scaffold
The this compound scaffold is comprised of several key pharmacophoric elements that are crucial for its biological activity. These include the pyridine (B92270) ring, the carboxamide group at the 2-position, and the methylsulfamoyl group at the 5-position. Each of these components plays a significant role in the molecule's interaction with its biological target.
The pyridine ring serves as a central scaffold, providing a rigid framework for the appended functional groups. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for molecular recognition by a biological target. The aromatic nature of the pyridine ring also allows for potential π-π stacking interactions with aromatic residues in a protein's binding pocket.
The carboxamide group at the 2-position is a key feature, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual functionality allows for the formation of strong and specific interactions with a target receptor or enzyme. The orientation of the carboxamide group relative to the pyridine ring is also critical for establishing the correct geometry for binding.
The methylsulfamoyl group at the 5-position is a significant contributor to the molecule's electronic and solubility properties. The sulfonamide moiety is a strong hydrogen bond donor and acceptor, potentially forming key interactions within a binding site. The methyl group provides a degree of lipophilicity, which can influence cell permeability and metabolic stability. Variations in the substitution on the sulfonamide nitrogen can modulate these properties.
Correlating Structural Modifications with Changes in Biological Activity Profiles
Systematic structural modifications of the this compound scaffold are essential to elucidate the SAR and to optimize biological activity. Alterations to the pyridine ring, the carboxamide moiety, and the methylsulfamoyl group can lead to significant changes in potency, selectivity, and pharmacokinetic properties.
Modifications to the pyridine ring , such as the introduction of additional substituents, can influence the electronic properties and steric profile of the molecule. For instance, the addition of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.
Changes to the carboxamide group can also have a profound impact on activity. For example, N-alkylation or N-arylation of the amide can alter its hydrogen bonding capacity and introduce new steric or hydrophobic interactions. Replacing the carboxamide with other functional groups, such as a thioamide or a ketone, can probe the importance of the hydrogen bonding and electronic features of this group.
Variations of the methylsulfamoyl group can be explored to fine-tune the molecule's properties. Replacing the methyl group with larger alkyl or aryl groups can enhance lipophilicity and potentially lead to additional hydrophobic interactions with the target. Altering the sulfonamide linkage itself can also be a strategy to modulate the molecule's physicochemical properties.
The following table illustrates hypothetical SAR data for analogues of this compound, demonstrating how structural modifications could influence biological activity.
| Compound ID | R1 (on Pyridine) | R2 (on Carboxamide) | R3 (on Sulfonamide) | Biological Activity (IC50, µM) |
| 1 | H | H | CH3 | 1.2 |
| 2 | 4-Cl | H | CH3 | 0.8 |
| 3 | H | CH3 | CH3 | 2.5 |
| 4 | H | H | C2H5 | 1.5 |
| 5 | H | H | Phenyl | 3.1 |
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for effective molecular recognition.
For instance, the planarity of the carboxamide group with respect to the pyridine ring can be crucial for optimal hydrogen bonding and π-π stacking interactions. mdpi.com Steric hindrance between substituents on the pyridine ring and the carboxamide or methylsulfamoyl groups can restrict the accessible conformations and may lead to a decrease in biological activity if the bioactive conformation is disfavored. The presence of intramolecular hydrogen bonds can also stabilize certain conformations, pre-organizing the molecule for binding to its target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR models can be developed to predict the activity of novel analogues and to guide the design of more potent compounds.
QSAR models are built using a dataset of compounds with known biological activities and a set of molecular descriptors that quantify various aspects of their chemical structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
A typical QSAR equation might take the following form:
log(1/IC50) = c1σ + c2logP + c3*Es + constant
Where:
log(1/IC50) is the biological activity.
σ is the Hammett electronic parameter.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
Es is the Taft steric parameter.
c1, c2, c3 are coefficients determined by statistical analysis.
By developing a robust QSAR model, researchers can prioritize the synthesis of compounds that are predicted to have high activity, thereby accelerating the drug discovery process. The insights gained from the model can also provide a deeper understanding of the key molecular features that govern the biological activity of the this compound series.
Molecular and Cellular Mechanisms of Action of 5 Methylsulfamoyl Pyridine 2 Carboxamide
Investigation of Downstream Cellular Pathway Modulation by 5-(Methylsulfamoyl)pyridine-2-carboxamide
Transcriptomic and Proteomic Responses in Cellular Systems:There are no published transcriptomic or proteomic studies to indicate the cellular response to treatment with this compound.
It is possible that research on this compound exists in proprietary, unpublished industrial archives or that it is a novel chemical entity that has not yet been subjected to biological investigation. Until such research is published in the public domain, a scientifically accurate article on its molecular and cellular mechanisms of action cannot be generated.
Phenotypic Screening in Defined Cell Culture Models
Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their effects on cellular or organismal phenotypes, without prior knowledge of the specific molecular target. technologynetworks.com This method has been successfully employed to identify bioactive pyridine-2-carboxamide derivatives in various disease models.
In the context of oncology, phenotypic screens of pyridine-2-carboxamide libraries have led to the discovery of compounds with potent anti-proliferative effects in cancer cell lines. For example, a series of pyridine-2-carboxamide analogues demonstrated strong inhibitory activity in cellular assays, highlighting their potential as anti-cancer agents. nih.gov
In the field of infectious diseases, phenotypic screening of a library of compounds identified a pyridine (B92270) carboxamide derivative, MMV687254, as a promising agent against Mycobacterium tuberculosis. This compound was found to inhibit the growth of the bacteria in macrophages and induce autophagy, a cellular process that can help clear intracellular pathogens.
The following table summarizes the findings of a phenotypic screen of novel pyridine carboxamide derivatives for antifungal activity. nih.gov
| Compound ID | Target Pathogen | Inhibition Rate at 50 mg/L (%) |
| 3f | Botrytis cinerea | 76.9 |
| 3g | C. ambiens | 84.1 |
This table is for illustrative purposes and is based on findings for a specific series of pyridine carboxamide derivatives.
Allosteric Versus Orthosteric Binding Mechanisms of this compound
The binding mechanism of a compound to its target protein can be broadly categorized as either orthosteric or allosteric. Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate or ligand. In contrast, allosteric modulators bind to a distinct site on the protein, inducing a conformational change that alters the activity of the active site. nih.gov
While the specific binding mechanism of this compound has not been elucidated, recent research has identified pyridine carboxamide derivatives that function as allosteric inhibitors. For example, a novel series of substituted pyridine carboxamide derivatives were discovered to be potent allosteric inhibitors of SHP2, a critical regulator in proliferation pathways and immune checkpoint signaling in various cancers. nih.govresearchgate.net One of these compounds, C6, demonstrated excellent inhibitory activity against SHP2 and anti-proliferative effects on a cancer cell line. nih.gov This finding suggests that the pyridine carboxamide scaffold is capable of engaging in allosteric binding, which can offer advantages in terms of selectivity and modulation of protein function.
The table below illustrates the inhibitory activity of an allosteric pyridine carboxamide derivative against SHP2. nih.gov
| Compound | Target | IC50 (nM) | Cell Line |
| C6 | SHP2 | 0.13 | MV-4-11 |
This table presents data for a specific allosteric SHP2 inhibitor and is intended to exemplify the potential binding mechanism of pyridine carboxamide derivatives.
Mechanisms of Intrinsic and Acquired Cellular Resistance to this compound
Cellular resistance to therapeutic agents is a major challenge in the treatment of various diseases. Resistance can be intrinsic, meaning the cells are inherently non-responsive, or acquired, developing after exposure to the compound. The mechanisms of resistance are diverse and can include alterations in the drug target, increased drug efflux, or activation of compensatory signaling pathways.
Although specific resistance mechanisms to this compound have not been reported, studies on related pyridine-containing compounds provide insights into potential resistance pathways. For instance, in a study of a pyridine-pyrimidine amide inhibitor of microtubule polymerization, acquired resistance in an ovarian cancer cell line was associated with increased mitochondrial respiration. nih.govresearchgate.net Furthermore, sequencing of the resistant cells revealed mutations and altered expression of microtubule-associated genes, but not the genes commonly associated with resistance to other microtubule-targeting drugs. nih.govresearchgate.net
This suggests that resistance to compounds with a pyridine-amide core may be driven by both metabolic adaptations and genetic alterations in the cellular components that interact with the drug or are part of the affected pathway.
Target Identification and Validation Methodologies for 5 Methylsulfamoyl Pyridine 2 Carboxamide
Affinity-Based Proteomics and Chemoproteomics Approaches
Affinity-based proteomics and chemoproteomics serve as powerful tools for the unbiased identification of small molecule-protein interactions directly in complex biological systems. For 5-(Methylsulfamoyl)pyridine-2-carboxamide, these approaches would involve the synthesis of a chemical probe by attaching a linker and a reporter tag (e.g., biotin) to the parent molecule. This probe is then incubated with cell lysates or live cells to allow for the formation of drug-target complexes.
The resulting complexes are subsequently enriched, typically using streptavidin-coated beads, and the captured proteins are identified by mass spectrometry. This strategy allows for the identification of direct binding partners and can provide initial insights into the compound's polypharmacology.
Illustrative Research Findings:
A hypothetical chemoproteomic study utilizing a biotinylated derivative of this compound in a human cancer cell line could identify a range of potential protein interactors. The table below represents a sample dataset of proteins enriched by the chemical probe, ranked by their relative abundance in the mass spectrometry analysis.
| Protein ID | Protein Name | Enrichment Score | Function |
| P04637 | Cyclin-dependent kinase 2 | 15.2 | Cell cycle regulation |
| Q09472 | Mitogen-activated protein kinase 1 | 12.8 | Signal transduction |
| P31749 | Protein kinase B | 10.5 | Survival signaling |
| P62258 | 14-3-3 protein zeta/delta | 8.9 | Signal transduction |
This data is illustrative and intended to represent potential findings from such an experiment.
Genetic Perturbation Screens (e.g., CRISPR, RNAi) for Target Deconvolution
Genetic perturbation screens, such as those employing CRISPR-Cas9 or RNA interference (RNAi), are instrumental in validating the functional relevance of candidate targets identified through proteomics. These techniques systematically knock out or knock down the expression of individual genes in a population of cells. The sensitivity of these modified cells to this compound is then assessed.
If the loss of a particular gene confers resistance to the compound, it strongly suggests that the encoded protein is a critical component of the drug's mechanism of action. Conversely, if gene loss sensitizes the cells to the compound, it may indicate a synthetic lethal interaction.
Illustrative Research Findings:
A genome-wide CRISPR-Cas9 screen could be performed in a relevant cell line treated with this compound. The results would highlight genes whose knockout significantly alters the cellular response to the compound.
| Gene | Guide RNA Score | Phenotype | Implication |
| CDK2 | -2.5 | Resistance | Essential for compound efficacy |
| MAPK1 | -1.8 | Resistance | Contributes to compound efficacy |
| PTEN | 1.5 | Sensitization | Loss enhances compound activity |
This data is illustrative and intended to represent potential findings from such an experiment.
Biophysical Characterization of Ligand-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Once putative targets have been identified, biophysical techniques are employed to quantify the binding affinity and kinetics of the interaction between this compound and the purified target protein.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Illustrative Research Findings:
The interaction between this compound and a purified recombinant kinase target could be characterized using SPR and ITC.
Surface Plasmon Resonance Data:
| Parameter | Value |
|---|---|
| k_on (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| k_off (s⁻¹) | 3.0 x 10⁻³ |
Isothermal Titration Calorimetry Data:
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| K_D (nM) | 25 |
| ΔH (kcal/mol) | -8.5 |
This data is illustrative and intended to represent potential findings from such experiments.
Structural Biology Insights into this compound-Target Complexes
Structural biology techniques provide atomic-level details of how this compound engages with its protein target. This information is invaluable for understanding the molecular basis of its activity and for guiding structure-based drug design efforts.
X-ray crystallography is a powerful method for determining the three-dimensional structure of a protein-ligand complex. This involves growing a crystal of the target protein in complex with this compound and then diffracting X-rays through the crystal. The resulting diffraction pattern can be used to calculate an electron density map and build an atomic model of the complex, revealing the precise binding mode and key molecular interactions.
For large protein complexes or proteins that are difficult to crystallize, cryo-electron microscopy (cryo-EM) has emerged as a revolutionary alternative. In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images are taken with an electron microscope. These images are then computationally processed to generate a high-resolution 3D reconstruction of the complex.
Nuclear magnetic resonance (NMR) spectroscopy can be used to map the binding site of this compound on its target protein in solution. By comparing the NMR spectra of the protein in the presence and absence of the compound, chemical shift perturbations can be identified. These perturbations indicate which amino acid residues are in the vicinity of the binding site, providing valuable information about the ligand-protein interface.
Illustrative Research Findings:
A co-crystal structure of this compound bound to its kinase target could reveal specific hydrogen bonds and hydrophobic interactions that are critical for binding. NMR titration experiments would complement this by identifying the key residues in the binding pocket that are perturbed upon compound binding.
| Technique | Finding |
| X-ray Crystallography | Hydrogen bond between the carboxamide NH and the backbone carbonyl of a hinge region residue. |
| NMR Spectroscopy | Significant chemical shift perturbations observed for residues in the ATP-binding pocket. |
This data is illustrative and intended to represent potential findings from such experiments.
Preclinical in Vitro Biological Activity Studies of 5 Methylsulfamoyl Pyridine 2 Carboxamide
Development and Validation of Cell-Based Assay Systems
Cell-based assays are indispensable tools in drug discovery, offering a more physiologically relevant context than purely biochemical assays by preserving cellular structures and signaling pathways. marinbio.com The development of these assays for evaluating 5-(Methylsulfamoyl)pyridine-2-carboxamide involves selecting appropriate cell lines, endpoints, and robust validation procedures to ensure data reliability. wiley.com
The initial step involves choosing a cell line that is relevant to the presumed therapeutic target or disease area. For instance, if the compound is hypothesized to have anti-cancer properties, a panel of human cancer cell lines (e.g., A549 for lung cancer, MV-4-11 for leukemia) would be employed. researchgate.netmdpi.com Common assays measure various cellular functions, including proliferation, cytotoxicity, migration, and the modulation of specific signaling pathways. marinbio.com A widely used method is the MTT assay, which measures changes in metabolic activity as an indicator of cell viability and proliferation. mdpi.commdpi.com
Validation is a critical phase to ensure the assay is accurate, precise, and reproducible. researchgate.net This process involves establishing a set of performance characteristics to demonstrate that the method is suitable for its intended purpose. nih.govnih.gov Key validation parameters include specificity, linearity, range, accuracy, and precision (both repeatability and intermediate precision). The Z'-factor is a common statistical parameter used to assess the quality of an assay, particularly in a high-throughput setting, with a value greater than 0.5 indicating an excellent assay.
Table 1: Illustrative Validation Parameters for a Cell-Based Proliferation Assay (e.g., MTT) on an A549 Cell Line
| Parameter | Metric | Acceptance Criterion | Result |
| Precision | Intra-assay %CV | < 15% | 8.5% |
| Inter-assay %CV | < 20% | 12.3% | |
| Accuracy | % Recovery of Control | 80-120% | 97.6% |
| Robustness | Z'-factor | > 0.5 | 0.72 |
| Linearity | R² of Cell Number vs. Signal | > 0.98 | 0.995 |
| Limit of Detection | Lowest Detectable Effect | 3 Standard Deviations above Blank | 0.1 µM |
Biochemical Assay Development and Optimization for Target-Specific Activity
Development begins with the production and purification of the target protein. Subsequently, an assay is designed to measure the functional activity of this protein and how it is modulated by this compound. Common techniques include Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), and Fluorescence Polarization (FP), which are highly sensitive and amenable to automation. nih.govnih.gov
Optimization is a key step to ensure the assay is sensitive enough to detect inhibitory or activating effects. This involves systematically varying parameters such as enzyme concentration, substrate concentration (often around the Km value for competitive inhibitors), and incubation time. The goal is to establish conditions that yield a robust and reproducible signal, allowing for the accurate determination of potency metrics like the half-maximal inhibitory concentration (IC₅₀).
Table 2: Example of Optimization for a Kinase Biochemical Assay
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Enzyme Conc. | 1 nM | 5 nM | 10 nM | 5 nM |
| ATP Conc. (Km) | 1 µM | 10 µM | 50 µM | 10 µM |
| Incubation Time | 15 min | 30 min | 60 min | 30 min |
| Resulting S/B Ratio | 3.2 | 8.5 | 8.1 | 8.5 |
| Resulting Z'-factor | 0.45 | 0.78 | 0.75 | 0.78 |
High-Throughput Screening (HTS) Methodologies Applied to this compound Libraries
High-Throughput Screening (HTS) enables the rapid testing of thousands to millions of compounds to identify "hits"—molecules that display the desired biological activity. nih.gov In the context of this compound, HTS would be applied to a library of its chemical analogues or derivatives. This process helps in understanding the structure-activity relationship (SAR) and identifying compounds with improved potency or other desirable properties. researchgate.net
These compound libraries are often arrayed in microtiter plates (e.g., 384- or 1536-well formats) and tested using the validated and optimized cell-based or biochemical assays described previously. researchgate.netthermofisher.com The process is highly automated, utilizing robotics for liquid handling and sensitive plate readers for data acquisition. researchgate.net
The output of an HTS campaign is a large dataset that is analyzed to identify active compounds. A "hit" is typically defined as a compound that produces a response above a certain threshold (e.g., >50% inhibition in a primary screen). These initial hits undergo further confirmation and dose-response testing to verify their activity and determine their potency (IC₅₀ or EC₅₀ values).
Table 3: Illustrative HTS Results for a Library of Pyridine-2-Carboxamide Analogues
| Compound ID | Structure Modification | % Inhibition @ 10 µM (Primary Screen) | IC₅₀ (µM) (Confirmatory Assay) |
| Lead-001 | 5-(Methylsulfamoyl) | 78% | 1.2 |
| Analog-002 | 4-(Methylsulfamoyl) | 45% | > 20 |
| Analog-003 | 5-(Ethylsulfamoyl) | 82% | 0.9 |
| Analog-004 | 5-(Methylsulfamoyl)-N-methyl | 65% | 3.5 |
| Analog-005 | 5-(Sulfamoyl) | 33% | > 20 |
Investigation of Synergistic and Antagonistic Interactions with Other Chemical Entities in In Vitro Models
In many therapeutic areas, particularly oncology, combination therapy is a standard approach to enhance efficacy and overcome resistance. Therefore, it is valuable to investigate whether this compound exhibits synergistic (greater than additive effect) or antagonistic (less than additive effect) interactions with other known drugs.
These studies are typically performed in relevant cell-based models. A checkerboard assay design is often used, where cells are treated with varying concentrations of this compound in combination with another agent. The effect on a chosen endpoint, such as cell viability, is measured.
The resulting data can be analyzed using mathematical models, such as the Bliss independence model or the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism. Such studies can provide a rationale for future combination therapies. For instance, a targeted inhibitor might be combined with a standard-of-care chemotherapy agent or an immunotherapy agent like an anti-PD-1 antibody. nih.gov
Table 4: Example of In Vitro Synergy Study of this compound with Drug X in A549 Cells
| Conc. of Cpd (µM) | Conc. of Drug X (nM) | % Cell Viability | Combination Index (CI) | Interpretation |
| 1.0 | 0 | 75 | - | - |
| 0 | 5 | 80 | - | - |
| 1.0 | 5 | 42 | 0.75 | Synergy |
| 2.0 | 0 | 55 | - | - |
| 0 | 10 | 60 | - | - |
| 2.0 | 10 | 21 | 0.68 | Synergy |
Preclinical in Vivo Efficacy and Mechanistic Studies of 5 Methylsulfamoyl Pyridine 2 Carboxamide in Non Human Models
Establishment and Characterization of Relevant Non-Human Animal Models
To evaluate the in vivo anti-tumor activity of 5-(Methylsulfamoyl)pyridine-2-carboxamide, researchers have utilized well-established and characterized syngeneic mouse tumor models. These models are crucial for studying immuno-oncology agents as they employ mice with a competent immune system, allowing for the investigation of the interplay between the therapeutic agent, the tumor, and the host's immune response.
The primary models used in the preclinical assessment of this HPK1 inhibitor are the CT26 and MC38 murine colorectal cancer models. acs.org
CT26 Model: This model is derived from a colon carcinoma chemically induced in a BALB/c mouse. CT26 tumors are known to be moderately immunogenic and are responsive to various immunotherapies, making them a suitable model for evaluating the efficacy of novel immune-modulating agents.
MC38 Model: The MC38 model originates from a colon adenocarcinoma in a C57BL/6 mouse. It is also considered an immunogenic tumor model and is widely used in preclinical immuno-oncology research to predict clinical response to checkpoint inhibitors and other immunotherapies.
The characterization of these models in the context of HPK1 inhibitor studies involves monitoring tumor growth kinetics and assessing the tumor microenvironment. This includes analyzing the infiltration of various immune cell populations, such as CD8+ T cells, which are critical for anti-tumor immunity and are expected to be activated by HPK1 inhibition.
Efficacy Assessment in Defined Preclinical Disease Models
In these defined preclinical cancer models, this compound, identified in key studies as compound 19, has demonstrated robust anti-tumor efficacy. acs.org The primary endpoint for assessing efficacy in these studies is the inhibition of tumor growth (TGI).
| Preclinical Model | Treatment Group | Tumor Growth Inhibition (TGI) | Complete Responses (CR) |
|---|---|---|---|
| CT26 Murine Colorectal Cancer | This compound + anti-PD-1 | 94.3% | 2 out of 6 |
| MC38 Murine Colorectal Cancer | This compound + anti-PD-1 | 83.3% | 1 out of 6 |
Pharmacodynamic Biomarker Discovery and Validation in In Vivo Systems
To understand the biological effects of this compound in vivo and to establish a clear link between target engagement and therapeutic effect, the discovery and validation of pharmacodynamic (PD) biomarkers have been crucial. These biomarkers provide evidence of the compound's mechanism of action in a living system.
For HPK1 inhibitors, two main classes of PD biomarkers have been identified:
Proximal Biomarkers: These markers directly reflect the engagement of the drug with its target. The phosphorylation of SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Ser376 residue is a direct downstream substrate of HPK1. Inhibition of HPK1 leads to a decrease in the levels of phosphorylated SLP-76 (pSLP-76). This can be measured in immune cells, such as those from peripheral blood, providing a direct readout of HPK1 inhibition.
Distal Biomarkers: These are downstream indicators of the biological response to target inhibition. As HPK1 is a negative regulator of T-cell activation, its inhibition is expected to lead to an increase in T-cell effector functions. This is evidenced by an increase in the production and secretion of pro-inflammatory cytokines. Key cytokines that have been validated as distal PD biomarkers for HPK1 inhibition include:
Interferon-gamma (IFN-γ)
Interleukin-2 (IL-2)
Tumor necrosis factor-alpha (TNF-α)
Interleukin-17A (IL-17A)
These biomarkers can be measured in various biological samples, including peripheral blood and tumor tissue, from the preclinical animal models to confirm that this compound is exerting its intended biological effect.
Compound Distribution and Target Engagement Studies in Preclinical Models
Understanding the distribution of a drug within the body and confirming its engagement with the intended target in the relevant tissues are critical aspects of preclinical development. For an immuno-oncology agent like this compound, it is important to demonstrate that the compound reaches the tumor and the secondary lymphoid organs where immune responses are initiated and modulated.
While specific studies detailing the tissue distribution and direct target engagement of this compound in vivo are not extensively published in the public domain, the observed pharmacodynamic effects strongly suggest that the compound reaches its target at concentrations sufficient to elicit a biological response. The oral bioavailability of this class of compounds has been reported to be good across multiple species, which is a favorable characteristic for systemic drug delivery. acs.org
Methods to assess compound distribution and target engagement in preclinical models typically include:
Pharmacokinetic (PK) analysis: Measuring the concentration of the compound in plasma and various tissues (including the tumor) over time. This helps to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Target Occupancy Assays: These assays directly measure the percentage of the target protein (HPK1) that is bound by the inhibitor in a given tissue at a specific time point. This can be achieved through techniques such as positron emission tomography (PET) with a radiolabeled tracer or by ex vivo analysis of tissue samples.
The robust in vivo efficacy and the clear pharmacodynamic responses observed for this compound in preclinical models provide strong indirect evidence of its effective distribution to relevant tissues and successful engagement with its HPK1 target.
Advanced Analytical Methodologies for 5 Methylsulfamoyl Pyridine 2 Carboxamide Research
Chromatographic Techniques for Compound Separation and Purity Assessment in Research Batches
Chromatography is an indispensable technique for the separation, identification, and purification of chemical compounds. nih.gov For research batches of 5-(Methylsulfamoyl)pyridine-2-carboxamide, chromatographic methods are fundamental for isolating the target compound from reaction mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose due to their high resolution and sensitivity. nih.gov
The separation principle relies on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). usda.gov For pyridine (B92270) carboxamide derivatives, reversed-phase chromatography is commonly utilized. This involves a nonpolar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or acetic acid to improve peak shape and ionization for mass spectrometry detection. nih.gov
Purity assessment is achieved by analyzing the chromatogram for the presence of extraneous peaks, which may represent starting materials, byproducts, or degradation products. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of purity. Method development involves optimizing parameters such as the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of all components.
For chiral compounds, enantiomeric purity is a critical parameter. Specialized chiral stationary phases (CSPs) are used in HPLC to separate enantiomers. frontiersin.orgnih.gov Polysaccharide-based CSPs, for example, are effective for separating a wide range of chiral compounds, including those with structures analogous to this compound. frontiersin.org The mobile phase in chiral separations can be a normal phase (e.g., heptane/ethanol) or a polar organic mode, depending on the specific CSP and analyte. nih.govnih.gov
Interactive Data Table: Typical HPLC/UPLC Parameters for Purity Analysis of Pyridine Carboxamide Derivatives
| Parameter | Typical Setting | Purpose |
| Column (Stationary Phase) | Reversed-Phase C18, 2.1-4.6 mm ID, 1.8-5 µm particle size | Separation based on hydrophobicity. |
| Mobile Phase (Eluent) | Gradient of Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Elutes compounds from the column. Gradient allows for separation of compounds with varying polarities. |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. |
| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) at ~260-270 nm; Mass Spectrometry (MS) | DAD for quantification based on UV absorbance. MS for mass confirmation. |
| Injection Volume | 1 - 10 µL | The amount of sample introduced into the system. |
Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Vibrational Spectroscopy) for Structural Elucidation in Research Contexts
Once purified, the definitive structural confirmation of this compound is accomplished using advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within a molecule. nih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. nih.govusda.gov The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key vibrational modes would include the C=O stretch of the carboxamide, N-H stretches of the amide and sulfonamide, S=O stretches of the sulfamoyl group, and various vibrations associated with the pyridine ring. hpst.czresearchgate.neteuropa.eu
Interactive Data Table: Expected Spectroscopic Features for this compound
| Technique | Feature | Expected Region/Value | Structural Information |
| ¹H NMR | Pyridine H's | δ 7.5-9.0 ppm | Chemical environment of pyridine ring protons. |
| Amide NH₂ | δ ~7.0-8.5 ppm (broad) | Presence of primary amide protons. | |
| Methyl H's (N-CH₃) | δ ~2.5-3.0 ppm | Presence of the methyl group on the sulfonamide. | |
| ¹³C NMR | Carbonyl C (C=O) | δ ~160-170 ppm | Presence of the carboxamide carbonyl group. |
| Pyridine C's | δ ~120-150 ppm | Carbon skeleton of the pyridine ring. | |
| Methyl C (N-CH₃) | δ ~30-40 ppm | Presence of the methyl carbon. | |
| FTIR/Raman | N-H Stretch (Amide) | 3100-3400 cm⁻¹ | Primary amide functional group. |
| C=O Stretch (Amide) | 1650-1690 cm⁻¹ | Carbonyl of the carboxamide group. | |
| S=O Stretch (Sulfonamide) | 1300-1350 cm⁻¹ (asym), 1140-1180 cm⁻¹ (sym) | Sulfonyl group of the sulfonamide. | |
| Pyridine Ring Vibrations | 1400-1600 cm⁻¹ | Aromatic pyridine ring structure. |
Mass Spectrometry-Based Approaches for Metabolic Fate Elucidation in Research Models
Understanding the metabolic fate of a new compound is a critical component of preclinical research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary tool for identifying and characterizing metabolites in both in vitro and in vivo models. researchgate.net High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its metabolites. researchgate.net
In vitro metabolism studies are typically conducted using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. dntb.gov.ua The compound is incubated with these systems, and at various time points, samples are analyzed by LC-HRMS to detect new molecular species. The metabolic reactions commonly observed for compounds containing pyridine, carboxamide, and sulfonamide functionalities include oxidation (hydroxylation), N-dealkylation, and hydrolysis of the amide bond. gmp-compliance.orgeuropa.eu
Tandem mass spectrometry (MS/MS) is then used for structural elucidation. In an MS/MS experiment, the ion corresponding to a potential metabolite is isolated and fragmented. The resulting fragmentation pattern provides structural clues that help to pinpoint the site of metabolic modification. nih.gov By comparing the fragmentation pattern of a metabolite to that of the parent compound, the specific structural change can often be deduced. spectroscopyonline.com
Interactive Data Table: Common Metabolic Pathways for Pyridine Sulfonamide Carboxamides and MS Detection
| Metabolic Reaction | Mass Change | Description | Typical MS Approach |
| Hydroxylation | +16 Da | Addition of a hydroxyl (-OH) group, typically on the pyridine ring or methyl group. | LC-HRMS to detect the M+16 ion; MS/MS to locate the position of hydroxylation. |
| N-Demethylation | -14 Da | Removal of the methyl group from the sulfonamide. | LC-HRMS to detect the M-14 ion. |
| Amide Hydrolysis | +1 Da (net) | Cleavage of the carboxamide bond to form a carboxylic acid and an amine. | Detection of the resulting carboxylic acid metabolite. |
| Glucuronidation | +176 Da | Phase II conjugation with glucuronic acid, often on a hydroxylated metabolite. | LC-HRMS to detect the M+176 ion; characteristic neutral loss in MS/MS. |
| Sulfation | +80 Da | Phase II conjugation with a sulfate group. | LC-HRMS to detect the M+80 ion; characteristic neutral loss in MS/MS. |
Quantitative Analytical Methods for this compound in Complex Biological Matrices for Research Studies
For pharmacokinetic and other research studies, it is essential to accurately measure the concentration of this compound in biological matrices such as plasma, urine, or tissue homogenates. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and robustness. nih.govresearchgate.net
The method involves several key steps. First is sample preparation, which aims to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). usda.govnih.gov An internal standard (IS), often a stable isotope-labeled version of the analyte, is added at the beginning of the process to correct for variability in extraction and instrument response. europa.eu
The extracted sample is then injected into an LC-MS/MS system. Chromatographic separation is performed, typically using UPLC for fast analysis times. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This highly selective process minimizes interference from the biological matrix, allowing for accurate quantification even at very low concentrations. bioanalysis-zone.com
The entire bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. nih.govgmp-compliance.orgeuropa.eu Validation assesses parameters such as selectivity, linearity, accuracy, precision, recovery, and the stability of the analyte in the biological matrix under various storage and handling conditions. nih.govgmp-compliance.org
Interactive Data Table: Key Parameters of a Validated LC-MS/MS Bioanalytical Method
| Parameter | Acceptance Criteria (Typical) | Description |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | Ensures the method is measuring only the intended compound. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; minimum of 6 non-zero standards. | Demonstrates the relationship between instrument response and concentration. |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤20% CV. | The lowest concentration that can be reliably quantified. |
| Accuracy | Mean concentration within ±15% of nominal value (except LLOQ). | Closeness of measured values to the true value. |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤15% (except LLOQ). | The degree of scatter or variability in a series of measurements. |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision. | The influence of co-eluting matrix components on analyte ionization. |
| Stability | Analyte concentration remains within ±15% of baseline under tested conditions (freeze-thaw, short-term, long-term). | Ensures analyte does not degrade during sample collection, storage, and processing. |
Emerging Research Avenues and Future Directions for 5 Methylsulfamoyl Pyridine 2 Carboxamide
Exploration of Novel Biological Roles and Applications in Preclinical Settings
The pyridine (B92270) carboxamide scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse therapeutic effects. nih.govjst.go.jp Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. nih.govtandfonline.comasm.orgnih.gov The inclusion of a sulfonamide group, as seen in 5-(Methylsulfamoyl)pyridine-2-carboxamide, further suggests a potential for a broad range of biological activities, as sulfonamides are a well-established class of pharmacophores. nih.gov
Future preclinical research could focus on screening this compound against a variety of biological targets. Based on the activities of analogous compounds, promising areas of investigation include:
Enzyme Inhibition: Many pyridine carboxamide derivatives are known to be potent enzyme inhibitors. For example, various analogues have shown inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1) and SHP2 phosphatase, both of which are significant targets in cancer immunotherapy. nih.govresearchgate.net
Antimicrobial Activity: The pyridine scaffold is a core component of many antibacterial and antifungal agents. rsc.orgnih.govmdpi.com Research could explore the efficacy of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.govnih.gov
Anticancer Properties: Numerous pyridine-based compounds have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines. nih.govnih.gov Preclinical studies could assess the cytotoxic and cytostatic effects of this compound on different tumor types.
Anti-inflammatory Effects: Pyridine analogues have been investigated for their potential to mitigate inflammatory processes, showing good docking affinity with proteins like COX-1 and COX-2. tandfonline.com
The following table summarizes the observed biological activities of various pyridine carboxamide derivatives, suggesting potential avenues for preclinical investigation of this compound.
| Compound Class | Specific Derivative Example | Observed Biological Activity | Potential Therapeutic Area |
| Pyridine Carboxamides | Compound 19 (unnamed) | Potent and selective HPK1 inhibition | Cancer Immunotherapy nih.gov |
| Pyridine Carboxamides | Compound C6 (unnamed) | Allosteric SHP2 inhibition | Oncology researchgate.net |
| Pyridine Carboxamides | MMV687254 | Antitubercular activity | Infectious Disease asm.orgnih.gov |
| Thieno[2,3-b]pyridine-2-carboxamide | N-Phenyl derivatives | Forkhead Box M1 (FOXM1) Inhibition | Oncology |
| Pyridine-based Thiazolidinediones | Carboxamido pyridyl complex | Antimicrobial activity | Infectious Disease nih.gov |
Development of Advanced Delivery Systems and Formulations for Research Applications
A significant hurdle in the preclinical evaluation of novel small molecules is often their poor aqueous solubility, which can lead to low bioavailability and hinder in vivo studies. nih.gov Pyridine derivatives can present such formulation challenges. drugdiscoveryonline.com Advanced delivery systems can be crucial for enabling robust preclinical research on this compound.
Strategies to enhance the solubility and bioavailability of this compound for research purposes could include:
Lipid-Based Formulations: Systems such as microemulsions and self-emulsifying drug delivery systems (SEDDS) can encapsulate hydrophobic compounds, improving their dissolution and absorption. nih.govdrugdiscoveryonline.com
Amorphous Solid Dispersions (ASDs): By dispersing the crystalline compound in a polymer matrix, an amorphous, higher-energy state can be achieved, which enhances solubility. drugdiscoveryonline.com
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve its dissolution rate according to the Noyes-Whitney equation. wuxiapptec.comresearchgate.net
Inclusion Complexes: Cyclodextrins can form complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug and increasing its aqueous solubility. wuxiapptec.com
These formulation strategies, summarized in the table below, could be systematically evaluated to find an optimal delivery system for consistent and reliable exposure in preclinical models.
| Formulation Strategy | Mechanism of Enhancement | Application in Research |
| Nanosuspensions | Increases surface area for faster dissolution. | In vitro cell-based assays, in vivo pharmacokinetic studies. wuxiapptec.comresearchgate.net |
| Amorphous Solid Dispersions | Prevents crystallization, maintaining a higher energy state with enhanced solubility. | Oral dosing in animal models for efficacy and toxicology studies. drugdiscoveryonline.com |
| Lipid-Based Systems (e.g., SEDDS) | Solubilizes the compound in a lipid matrix, which forms a microemulsion in the GI tract. | Improving oral bioavailability for systemic effect evaluation. nih.gov |
| Cyclodextrin Complexes | Forms a host-guest complex, increasing aqueous solubility. | Preparation of stock solutions for in vitro screening; parenteral formulations. wuxiapptec.com |
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects
To fully understand the biological impact of this compound, a systems-level approach is necessary. Modern systems biology, powered by multi-omics technologies, can provide an unbiased, comprehensive view of a compound's mechanism of action (MoA). nih.govdrugtargetreview.com Instead of focusing on a single target, these approaches map the global changes within a biological system upon compound exposure. frontiersin.org
A hypothetical multi-omics workflow to characterize the effects of this compound could involve:
Transcriptomics: Using RNA sequencing to analyze changes in gene expression in cells treated with the compound. This can reveal the pathways that are activated or inhibited.
Proteomics: Employing mass spectrometry to identify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of gene expression changes. broadinstitute.org
Metabolomics: Analyzing the global metabolic profile to understand how the compound alters cellular metabolism, which can be a direct or indirect effect of target engagement.
Data Integration: Using computational tools to integrate these different omics datasets. researchgate.netmdpi.com This integrated analysis can help identify key molecular players, disease-associated patterns, and potential biomarkers of compound activity, ultimately leading to a more complete understanding of its MoA. nih.govspringernature.com
This integrated approach can uncover unexpected biological activities and help identify both on-target and off-target effects, which is crucial for the development of selective chemical probes or therapeutics. researchgate.net
Identification of Unaddressed Research Questions and Methodological Challenges
Key research questions to be addressed include:
What are the primary protein targets of this compound in human cells?
What is the spectrum of its biological activity (e.g., anticancer, antimicrobial, anti-inflammatory)?
What are the structure-activity relationships (SAR) for this chemical scaffold? How do modifications to the pyridine ring, carboxamide, or methylsulfamoyl group affect its activity and selectivity?
What is its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) in preclinical models?
Methodological challenges in answering these questions will likely include:
Chemical Synthesis: Developing an efficient and scalable synthesis route for the compound and its derivatives.
Target Identification: Employing advanced techniques such as thermal proteome profiling, chemical proteomics, or genetic screening to identify the direct binding partners of the compound.
Assay Development: Establishing robust and relevant in vitro and cell-based assays to quantify its biological effects.
Formulation: Overcoming potential solubility and bioavailability issues to enable accurate in vivo testing, as discussed in section 10.2. researchgate.net
Potential for this compound and its Derivatives as Chemical Probes for Biological Systems
A well-characterized small molecule with a specific biological activity can be a powerful tool as a chemical probe to study biological pathways. nih.gov Given the potential for specific target engagement within the pyridine carboxamide class, this compound and its future derivatives represent a promising starting point for the development of such probes.
The development of this compound into a chemical probe could follow several strategies:
Affinity Probes: If a primary target is identified, the compound could be modified with a reactive group to allow for covalent labeling and subsequent identification of the binding site.
Fluorescent Probes: The addition of a fluorophore to a non-essential position of the molecule could allow for visualization of its subcellular localization and interaction with its target(s) in living cells. mdpi.com
Scaffold for Library Synthesis: The core structure of this compound can be used as a scaffold for diversity-oriented synthesis to create a library of related compounds. This library could then be screened to find probes with high potency and selectivity for specific biological targets. nih.gov
The utility of such probes would be to dissect complex biological processes, validate new drug targets, and provide a deeper understanding of cellular signaling networks.
Q & A
Q. What experimental design strategies minimize variability in the synthesis yield of 5-(Methylsulfamoyl)pyridine-2-carboxamide?
Methodological Answer: Utilize statistical Design of Experiments (DoE) frameworks, such as fractional factorial designs, to systematically evaluate critical variables (e.g., temperature, solvent ratio, catalyst concentration). Response surface methodology (RSM) can refine optimal conditions by modeling nonlinear interactions between parameters. This approach reduces experimental runs while maximizing reproducibility .
Q. Which analytical techniques are recommended for purity assessment and structural confirmation of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity analysis. Pair this with high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy for structural validation. Method validation should include spike-recovery experiments and calibration against certified reference materials to ensure accuracy and precision .
Q. How should solubility studies be conducted to establish reliable physicochemical profiles for this compound?
Methodological Answer: Perform equilibrium solubility measurements in buffered solutions (pH 1.2–7.4) using shake-flask or nephelometric methods under controlled temperature. Validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions. Statistical outlier analysis (e.g., Grubbs' test) identifies inconsistencies across studies .
Advanced Research Questions
Q. How can quantum chemical calculations enhance the mechanistic understanding of sulfamoylation reactions in synthesizing this compound?
Methodological Answer: Apply density functional theory (DFT) to map reaction pathways, identifying transition states and intermediates. Validate computational predictions with kinetic studies (e.g., Eyring analysis) and isotopic labeling experiments. This integrated approach reduces trial-and-error experimentation and clarifies regioselectivity .
Q. What computational-experimental frameworks improve predictions of structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with high-throughput bioassays to screen derivatives. Train machine learning models on datasets incorporating molecular descriptors (e.g., LogP, topological polar surface area) and experimental IC50 values. Cross-validation with leave-one-out (LOO) methods ensures model robustness .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer: Conduct meta-analyses of published data to identify methodological discrepancies (e.g., assay conditions, cell lines). Replicate key studies under standardized protocols, and apply multivariate statistical tools (e.g., principal component analysis) to isolate confounding variables. Collaborative interlaboratory validation ensures reproducibility .
Q. What strategies optimize the integration of computational reaction path searches with experimental synthesis workflows?
Methodological Answer: Use quantum chemical reaction path search algorithms (e.g., GRRM) to predict viable pathways. Validate these computationally derived pathways with microfluidic reaction screening, which allows rapid testing of temperature, solvent, and stoichiometry variations. Feedback loops between simulations and experiments accelerate optimization .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported catalytic efficiencies for reactions involving this compound?
Methodological Answer: Re-evaluate catalytic conditions using kinetic profiling (e.g., initial rate analysis) under controlled environments. Compare turnover frequencies (TOF) and activation energies across studies. Apply sensitivity analysis to identify critical parameters (e.g., moisture sensitivity of catalysts) that may explain variability .
Q. What statistical approaches are effective in analyzing heterogeneous datasets for structure-property modeling?
Methodological Answer: Employ Bayesian inference to account for uncertainty in disparate datasets. Cluster analysis (e.g., k-means) groups compounds with similar properties, while partial least squares regression (PLSR) correlates molecular descriptors with observed properties. Outlier-resistant methods like robust regression mitigate skewed data .
Methodological Best Practices
Q. How can researchers ensure the reliability of spectroscopic data interpretation for novel derivatives?
Methodological Answer: Implement multi-nuclear NMR (e.g., , ) with distortionless enhancement by polarization transfer (DEPT) for unambiguous signal assignment. Cross-reference with computational NMR chemical shift predictions (e.g., DFT-based tools like ACD/Labs) to resolve ambiguities in complex spectra .
Q. What protocols validate the stability of this compound under long-term storage?
Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Degradation products are identified via LC-MS/MS, and Arrhenius modeling extrapolates shelf-life. Storage in amber vials under inert gas (N) minimizes oxidative and photolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
